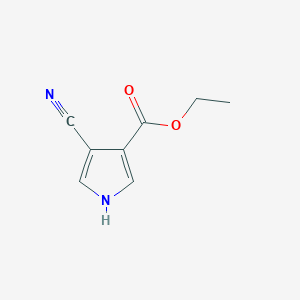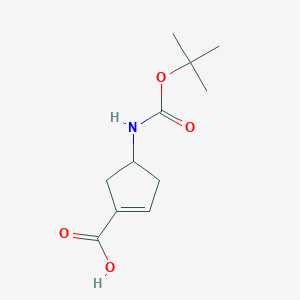
ethyl 4-cyano-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a chemical compound with the linear formula C8H8N2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of ethyl 4-cyano-1H-pyrrole-3-carboxylate is represented by the InChI code: 1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 . The molecular weight of this compound is 164.16 .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 4-cyano-1H-pyrrole-3-carboxylate are not available, pyrrolopyrazine derivatives, which contain a pyrrole ring, have been known to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis
Ethyl 4-cyano-1H-pyrrole-3-carboxylate has a boiling point of 381.3±27.0 C at 760 mmHg . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[3,4-b]pyridines
Ethyl 4-cyano-1H-pyrrole-3-carboxylate can be used as a starting material in the synthesis of pyrazolo[3,4-b]pyridines . These compounds are of interest due to their close similarity to the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Biomedical Applications
The synthesized pyrazolo[3,4-b]pyridines have various biomedical applications. They have been studied for their potential biological activity . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of these compounds can lead to a wide range of biological activities .
Cancer Research
Some derivatives of pyrazolo[3,4-b]pyridines have shown good cytotoxic activity against certain cancer cell lines . This suggests that ethyl 4-cyano-1H-pyrrole-3-carboxylate, as a precursor to these compounds, could have indirect applications in cancer research.
Drug Development
Given the biological activity of pyrazolo[3,4-b]pyridines, ethyl 4-cyano-1H-pyrrole-3-carboxylate could play a role in drug development. The ability to modify the substituents at various positions on the pyrazolo[3,4-b]pyridine structure could allow for the development of drugs with specific activities .
Research into Neurological Disorders
Compounds similar to pyrazolo[3,4-b]pyridines have been studied for their potential applications in treating neurological disorders . As such, ethyl 4-cyano-1H-pyrrole-3-carboxylate could indirectly contribute to this field of research.
Microbial Research
Indole derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been studied for their antimicrobial properties . Ethyl 4-cyano-1H-pyrrole-3-carboxylate could potentially be used in the synthesis of these compounds, contributing to research in this area.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-cyano-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGFNWYTUGVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyano-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2457583.png)


![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)

![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)
![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)

![2-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2457599.png)
![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)
